molecular formula C11H22O3S B2488022 3-(Octylsulfinyl)propanoic acid CAS No. 100534-51-8

3-(Octylsulfinyl)propanoic acid

Cat. No.: B2488022
CAS No.: 100534-51-8
M. Wt: 234.35
InChI Key: XVNOLOWZGLUMGU-UHFFFAOYSA-N
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Description

3-(Octylsulfinyl)propanoic acid is an organic compound with the molecular formula C11H22O3S. It is characterized by the presence of an octylsulfinyl group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octylsulfinyl)propanoic acid typically involves the sulfoxidation of octyl sulfide followed by the introduction of the propanoic acid moiety. One common method includes the oxidation of octyl sulfide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to form octyl sulfoxide. This intermediate is then reacted with a suitable propanoic acid derivative to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Octylsulfinyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The propanoic acid moiety can participate in esterification reactions with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alcohols, acid catalysts.

Major Products Formed

    Oxidation: 3-(Octylsulfonyl)propanoic acid.

    Reduction: 3-(Octylthio)propanoic acid.

    Substitution: Esters of this compound.

Scientific Research Applications

3-(Octylsulfinyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Octylsulfinyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The propanoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Octylsulfinyl)propanoic acid is unique due to the presence of the octylsulfinyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

3-octylsulfinylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3S/c1-2-3-4-5-6-7-9-15(14)10-8-11(12)13/h2-10H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNOLOWZGLUMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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